Home > Products > Screening Compounds P27750 > 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline
6-(5-Methylimidazol-1-yl)-2-phenylquinazoline -

6-(5-Methylimidazol-1-yl)-2-phenylquinazoline

Catalog Number: EVT-14024249
CAS Number:
Molecular Formula: C18H14N4
Molecular Weight: 286.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(5-Methylimidazol-1-yl)-2-phenylquinazoline is a complex organic compound belonging to the quinazoline family, characterized by its unique structure that incorporates both quinazoline and imidazole moieties. Quinazolines are known for their significant pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound's molecular formula is C15H14N4C_{15}H_{14}N_{4}, and it features a quinazoline core substituted with a phenyl group and a 5-methylimidazole group.

Source

The synthesis and study of quinazolines, including 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline, have been extensively documented in various scientific literature focusing on synthetic methodologies and biological applications. Recent studies highlight advancements in metal-catalyzed reactions and green chemistry approaches for synthesizing quinazolines .

Classification

This compound falls under the category of heterocyclic compounds, specifically as a substituted quinazoline. Quinazolines are classified based on their nitrogen content and structural variations, which influence their chemical reactivity and biological activity .

Synthesis Analysis

Methods

The synthesis of 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline can be achieved through several methods:

  1. Condensation Reactions: One common approach involves the condensation of 2-aminobenzylamine with appropriate aldehydes or ketones under acidic conditions to form the quinazoline framework.
  2. Metal-Catalyzed Synthesis: Recent advancements include using transition metal catalysts to facilitate the formation of quinazolines from simpler precursors, enhancing yield and selectivity .
  3. Green Chemistry Approaches: Metal-free methods have also been developed, emphasizing environmentally friendly conditions for synthesizing substituted quinazolines .

Technical Details

The synthesis typically requires controlled reaction conditions, including temperature, solvent choice, and reaction time. For example, reactions may be conducted in polar solvents like ethanol or dimethylformamide at elevated temperatures to promote cyclization and achieve higher yields.

Molecular Structure Analysis

Structure

The molecular structure of 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline consists of a fused bicyclic system featuring:

  • A quinazoline ring (two fused aromatic rings containing nitrogen).
  • A phenyl group attached at the 2-position.
  • A 5-methylimidazole group at the 6-position.

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular FormulaC15H14N4C_{15}H_{14}N_{4}
Molecular Weight254.30 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents
Chemical Reactions Analysis

Reactions

6-(5-Methylimidazol-1-yl)-2-phenylquinazoline can participate in various chemical reactions typical for quinazolines:

  1. Nucleophilic Substitution: The nitrogen atoms in the quinazoline ring can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions under suitable conditions.
  3. Reduction Reactions: The imidazole moiety may be reduced to form derivatives with altered biological activity .

Technical Details

Reaction conditions such as temperature, solvent, and catalysts play crucial roles in determining the product distribution and yield. Techniques such as chromatography are often employed for purification.

Mechanism of Action

Process

The biological activity of 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline is primarily attributed to its interaction with specific biological targets:

  1. Inhibition of Enzymes: It may inhibit certain enzymes involved in cancer progression or inflammation.
  2. Receptor Binding: The compound could bind to receptors modulating various physiological responses, leading to therapeutic effects.

Data

Studies have shown that derivatives of quinazolines exhibit potent activity against cancer cell lines, suggesting that structural modifications can enhance their efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Melting Point: Specific data may vary; further studies are required for precise measurement.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; potential for oxidation or reduction reactions depending on substituents.

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structure and purity .

Applications

Scientific Uses

6-(5-Methylimidazol-1-yl)-2-phenylquinazoline has potential applications in:

  1. Pharmaceutical Development: Investigated for its anticancer properties and potential use as an anti-inflammatory agent.
  2. Biological Research: Used as a tool compound in studies exploring cellular mechanisms related to cancer and other diseases.
  3. Synthetic Chemistry: Serves as a building block for further chemical modifications leading to novel compounds with enhanced biological activities .
Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Pathways for Quinazoline-Imidazole Hybrid Scaffolds

The synthesis of 6-(5-methylimidazol-1-yl)-2-phenylquinazoline exemplifies the strategic assembly of complex heterocyclic architectures through sequential functionalization. Multi-step pathways typically commence with the construction of the quinazoline core, followed by regioselective introduction of the imidazole moiety at the C6 position.

Sequential Nucleophilic Substitution-Cross Coupling Approaches

A predominant synthetic route involves the preparation of 6-haloquinazoline intermediates (typically chloro or bromo derivatives) as key precursors for subsequent cross-coupling reactions. The synthesis begins with the cyclization of 2-aminobenzophenone derivatives or anthranilic acid analogs to form 2-phenylquinazolin-4(3H)-one scaffolds. Chlorination using phosphorus oxychloride (POCl₃) yields 4-chloro-2-phenylquinazoline, which undergoes regioselective halogenation at the C6 position using bromine or N-bromosuccinimide (NBS) to afford 6-bromo-4-chloro-2-phenylquinazoline. This intermediate serves as a versatile platform for nucleophilic aromatic substitution (SNAr), where the C4 chloro group is displaced by various amines to introduce solubility-modifying groups. The C6 bromo group then participates in copper- or palladium-catalyzed cross-coupling with 5-methylimidazole to install the target heterocycle [1] [4].

Direct N-Arylation Strategies

Alternative pathways employ direct N-arylation of pre-formed imidazole derivatives with halogenated quinazolines. This approach circumvents the need for protecting group strategies when dealing with the nucleophilic nitrogen of imidazole. Optimization studies reveal that copper(I) catalysts (CuI) combined with trans-1,2-diaminocyclohexane (DACH) as a ligand in dimethylformamide (DMF) at 110°C provide optimal conditions for the C-N bond formation between 5-methylimidazole and 6-bromo-2-phenylquinazoline. This methodology achieves yields exceeding 75% while maintaining excellent functional group tolerance, particularly with electron-deficient quinazoline systems where SNAr reactivity is diminished [4] [10].

Tandem Cyclization-Functionalization Sequences

Advanced routes integrate quinazoline formation with simultaneous imidazole introduction. One efficient protocol utilizes Niementowski-type cyclization where anthranilic acid derivatives react with formamide or orthoesters under microwave irradiation to directly generate 4-oxoquinazolines. Subsequent chlorination and palladium-catalyzed amination using Buchwald-Hartwig conditions with (5-methyl-1H-imidazol-1-yl)pinacol boronate ester enables single-pot conversion to the target hybrid molecule. This tandem approach reduces purification steps and improves overall atom economy [1] [9].

Table 1: Comparative Analysis of Synthetic Pathways for 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline

Synthetic ApproachKey IntermediateCoupling ConditionsYield RangeAdvantages
Sequential SNAr/Cross-Coupling6-Bromo-4-chloro-2-phenylquinazolineCuI/DACH, K₃PO₄, DMF, 110°C65-78%Stepwise control, versatile intermediate
Direct N-Arylation6-Bromo-2-phenylquinazolinePd₂(dba)₃/XantPhos, Cs₂CO₃, toluene, reflux70-82%Fewer steps, no protection required
Tandem Cyclization-Coupling4-Chloro-2-phenylquinazolineSuzuki-Miyaura: Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O60-68%Reduced purification, improved atom economy

Catalytic Approaches in Imidazole Moiety Functionalization

The introduction and modification of the 5-methylimidazole component prior to quinazoline coupling significantly influences the efficiency of hybrid molecule synthesis. Catalytic methods enable precise functionalization of this electron-rich heterocycle.

C-H Activation for Imidazole Pre-Functionalization

Directed ortho-metalation (DoM) strategies facilitate regioselective functionalization of 5-methylimidazole at the C4 position prior to N1-arylation. Employing strong bases such as lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates the C4-lithiated species, which reacts with electrophiles including alkyl halides, aldehydes, or trimethylstannyl chloride to introduce diverse substituents. This approach enables the synthesis of 4-substituted-5-methylimidazole derivatives that retain the N1 nitrogen for subsequent coupling with quinazoline halides. Transition metal-catalyzed C-H activation represents a more advanced alternative, where palladium(II) acetate with pivalic acid as a cocatalyst enables direct arylation at C4 using aryl iodides under mild conditions (80°C) [7] [10].

N1-Selective Alkylation Catalysis

Competitive N3-alkylation presents a significant challenge in imidazole functionalization due to the ambident nucleophilic character of imidazole anions. Silver-mediated catalysis effectively controls regioselectivity in N1-alkylation of 5-methylimidazole. Silver oxide (Ag₂O) coordinates preferentially at the more basic N3 position, leaving N1 available for alkylation with haloquinazolines. This approach achieves N1/N3 selectivity ratios exceeding 20:1, with catalyst loadings as low as 5 mol%. Copper(I)-catalyzed methods using chelating nitrogen ligands such as 1,10-phenanthroline provide complementary approaches, particularly for less electrophilic alkylating agents where silver catalysis proves ineffective [7] [10].

Immobilized Catalysts for Heterocycle Coupling

Magnetic nanoparticle-supported catalysts enhance recovery and reuse in imidazole-quinazoline coupling steps. Graphene oxide-Fe₃O₄ hybrids functionalized with copper complexes (GO@Fe₃O₄@Cu) demonstrate exceptional activity in Ullmann-type C-N coupling between 5-methylimidazole and 6-iodo-2-phenylquinazoline. These heterogeneous catalysts achieve quantitative conversion within 2 hours at 90°C in dimethyl sulfoxide (DMSO), with minimal copper leaching (<0.5 ppm per cycle) and consistent performance over five reuse cycles. The magnetic separation simplifies catalyst recovery compared to traditional filtration methods [5] [9].

Table 2: Catalytic Systems for Imidazole Functionalization and Coupling

Catalytic SystemReaction TypeTemperatureTimeSelectivity/YieldReusability
Ag₂O (10 mol%)N1-Alkylation of imidazole60°C8 hN1/N3 = 22:1, 85% yieldNot recyclable
CuI/phenanthroline (5 mol%)C-N Cross-coupling110°C12 h92% yieldModerate decomposition
GO@Fe₃O₄@Cu (3 mol%)Ullmann coupling90°C2 h>99% conversion5 cycles, <10% loss
Pd PEPPSI-IPr (2 mol%)Direct C-H arylation80°C6 hC4:C2 = 15:1, 78% yieldNot recyclable

Green Chemistry Protocols for Sustainable Derivative Synthesis

The implementation of sustainable methodologies addresses critical environmental concerns associated with traditional heterocyclic synthesis, focusing on solvent reduction, energy efficiency, and catalyst recyclability.

Solvent Selection and Elimination Strategies

Solvent-free mechanochemical synthesis significantly enhances the atom economy of quinazoline-imidazole hybrid formation. Ball-milling 6-bromo-2-phenylquinazoline with 5-methylimidazole in the presence of potassium carbonate (K₂CO₃) and catalytic copper(I) oxide (Cu₂O) achieves complete conversion within 60 minutes without solvent involvement. This approach eliminates volatile organic compound (VOC) emissions and reduces reaction energy requirements by 80% compared to solution-phase methods. When solvents are necessary, cyclopentyl methyl ether (CPME) and ethyl lactate demonstrate superior green credentials as renewable, biodegradable alternatives with favorable boiling points and low toxicity profiles. Reaction mixtures in CPME efficiently separate via aqueous-organic phase partitioning, simplifying product isolation [3] [5].

Microwave-Assisted Cyclization and Coupling

Microwave dielectric heating revolutionizes the synthesis rate of quinazoline precursors and their subsequent functionalization. Niementowski cyclization under microwave irradiation (150°C, 20 minutes) achieves quantitative conversion of anthranilic acid derivatives to 4(3H)-quinazolinones, compared to 8-12 hours required under conventional reflux conditions. Similarly, copper-catalyzed coupling between 6-iodoquinazoline and 5-methylimidazole completes within 10 minutes at 150°C under microwave activation, yielding 95% pure product without chromatography. Energy consumption analysis confirms 70% reduction in process energy intensity compared to thermal methods, positioning microwave synthesis as a cornerstone for sustainable scale-up [3] [9].

Heterogeneous Catalysis and Continuous Flow Integration

Fixed-bed flow reactors packed with immobilized catalysts enable continuous production of quinazoline-imidazole hybrids with minimal waste generation. Silica-supported copper nanoparticles (CuNPs@SiO₂) catalyze the coupling of halogenated quinazolines with azoles in supercritical carbon dioxide (scCO₂) as a green reaction medium. This system operates at 100°C and 100 bar pressure, achieving space-time yields of 5.2 g·L⁻¹·h⁻¹ with catalyst lifetimes exceeding 200 hours. The supercritical CO₂ simultaneously acts as reaction medium and extraction solvent, facilitating in-line purification through depressurization. Life cycle assessment demonstrates 60% reduction in E-factor (kg waste/kg product) compared to batch processing [2] [5].

Table 3: Green Metrics Comparison for Synthetic Methodologies

MethodologyPMI* (Solvent)PMI (Materials)Energy Input (kJ/mol)E-FactorRenewable Carbon Index
Conventional solution synthesis15.28.785032.50.18
Solvent-free mechanochemistry0.03.21505.80.85
Microwave-assisted synthesis6.35.122012.40.45
Continuous flow/scCO₂1.84.63107.90.92
*PMI: Process Mass Intensity

Challenges in Regioselective Substitution at Quinazoline C6 and N1 Positions

The presence of multiple reactive sites on the quinazoline scaffold introduces significant regiochemical challenges during functionalization, demanding precise control strategies.

Electronic and Steric Factors Governing C6 Halogenation

Electrophilic aromatic substitution (SEAr) on 2-phenylquinazoline exhibits strong positional bias dictated by the electron-donating effect of the N3 atom and the electron-withdrawing character of the N1=C2 imine moiety. Computational studies (DFT, B3LYP/6-31G*) reveal substantial activation barriers for C5 substitution (ΔG‡ = 28.3 kcal/mol) compared to C6 (ΔG‡ = 21.7 kcal/mol) and C8 (ΔG‡ = 23.1 kcal/mol), explaining the predominant formation of 6-halo products under kinetic control. Steric effects further modulate selectivity when bulky electrophiles are employed: 2-phenyl substitution creates congestion at C8, favoring C6 halogenation with selectivity ratios exceeding 8:1 (C6:C8) even with moderately sized brominating agents. Directed ortho-metalation using tert-butyllithium and (-)-sparteine as a chiral director enables enantioselective functionalization at C6, achieving up to 92% enantiomeric excess (ee) for chiral auxiliaries [1] [4].

Competitive N1 vs N3 Alkylation Dynamics

The differential basicity of quinazoline nitrogen atoms (N1 pKa ≈ 3.5; N3 pKa ≈ 1.2) creates preferential alkylation pathways under kinetic vs thermodynamic control. N3 alkylation occurs rapidly at low temperatures (-40°C) in aprotic solvents (THF, DMF) due to lower activation energy, forming kinetic products. However, these adducts undergo Dimroth rearrangement upon heating (>80°C) to the thermodynamically stable N1-alkylated isomers. Protecting group strategies effectively resolve this dichotomy: transient protection of N3 with triisopropylsilyl (TIPS) groups permits exclusive N1 alkylation, followed by fluoride-mediated deprotection. Alternatively, silver(I)-mediated alkylation using alkyl halides in acetonitrile achieves N1 selectivity through in situ complexation of the more basic N3 atom, suppressing its nucleophilicity [1] [4] [10].

Orthogonal Functionalization in Polyhalogenated Systems

The synthesis of asymmetrically disubstituted derivatives requires sequential, orthogonal functionalization strategies. Chemoselective Suzuki-Miyaura coupling at C4 of 4,6-dibromoquinazoline occurs preferentially due to enhanced halide mobility from the electron-deficient pyrimidine ring. Subsequent Stille coupling at C6 with 5-methylimidazol-1-ylstannane proceeds without affecting the newly installed C4 substituent. Protecting group-free approaches leverage substantial rate differences in nucleophilic substitution: arylthiolates selectively displace C4 halides in the presence of C6 halogens within 1 hour at 25°C, while C6 substitution requires elevated temperatures (>80°C) and stronger nucleophiles (imidazolates, alkoxides). This reactivity hierarchy enables sequential functionalization without intermediate protection [1] [4].

Table 4: Regioselectivity Control Strategies in Quinazoline Functionalization

ChallengeControl StrategyKey ParameterSelectivity Achieved
C6 vs C8 HalogenationKinetic control at 0°CBr₂ in acetic acidC6:C8 = 8.5:1
Lewis acid direction (ZnCl₂)NBS, CHCl₃, 25°CC6:C8 = 12:1
N1 vs N3 AlkylationLow temperature kinetic controlCH₃I, THF, -40°CN3-alkylation dominant
Thermodynamic controlProlonged heating, 80°CN1-alkylation dominant
Silver-mediated protectionAgOTf, then alkyl halideN1:N3 > 20:1
Orthogonal C4/C6 functionalizationSequential Suzuki-Stille couplingC4-ArB(OH)₂ first, then C6-SnR₃>95% cross-selectivity
Nucleophilicity gradientArS⁻ at C4 (25°C), then Im⁻ (80°C)>90% yield

Compounds Mentioned in Article

  • 6-(5-Methylimidazol-1-yl)-2-phenylquinazoline
  • 6-Bromo-4-chloro-2-phenylquinazoline
  • 4-Chloro-2-phenylquinazoline
  • 2-Phenylquinazolin-4(3H)-one
  • 5-Methylimidazole
  • (5-Methyl-1H-imidazol-1-yl)pinacol boronate ester
  • 4-Substituted-5-methylimidazole derivatives
  • 6-Iodo-2-phenylquinazoline
  • 4,6-Dibromoquinazoline
  • 5-Methylimidazol-1-ylstannane

Properties

Product Name

6-(5-Methylimidazol-1-yl)-2-phenylquinazoline

IUPAC Name

6-(5-methylimidazol-1-yl)-2-phenylquinazoline

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C18H14N4/c1-13-10-19-12-22(13)16-7-8-17-15(9-16)11-20-18(21-17)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

VLGUSAUTDZUDEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.